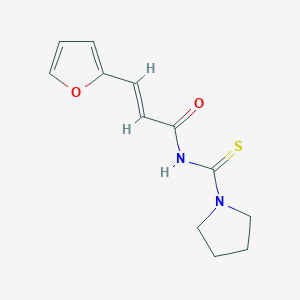

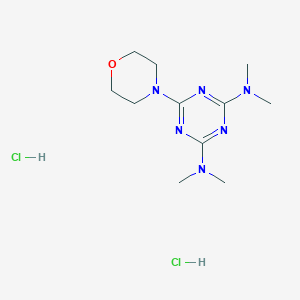

![molecular formula C17H17FN6O2 B3010856 3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921878-05-9](/img/structure/B3010856.png)

3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazoles are a class of heterocyclic compounds that have been found to be remarkably versatile in drug design . They have been used in various applications in medicinal chemistry due to their relatively simple structure and the fact that their ring system is isoelectronic with that of purines . This makes them potential surrogates of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods. One common method involves the reaction of hydrazine with a 1,3-diketone or a β-keto ester . The choice of substituents can greatly influence the properties of the resulting triazole .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is relatively simple, consisting of a five-membered ring with three nitrogen atoms . They exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and radicals . The type of reaction and the products formed can depend on the substituents present on the triazole ring .Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds that are difficult to cleave . They can interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .科学的研究の応用

Synthesis and Activity in Medicinal Chemistry

- Compounds with structures related to 3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have been explored for various pharmacological activities. For instance, bicyclic 1,2,4-triazol-3(2H)-one derivatives showed potent 5-HT2 antagonist activity, indicating their utility in designing drugs targeting serotonin receptors (Watanabe et al., 1992).

- Another study focused on the interaction of certain purine derivatives with divalent cations, revealing the potential for designing metal-based therapeutic agents (Maldonado et al., 2009).

Advanced Materials and Chemical Synthesis

- Research on microwave-assisted polycondensation of triazolidine derivatives with diisocyanates highlights innovative approaches to polymer synthesis, which could have applications in materials science (Mallakpour & Rafiee, 2004).

- The synthesis of guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system suggests avenues for developing novel nucleoside analogues with potential therapeutic uses (Kini et al., 1991).

Anticancer and Antiviral Research

- Fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purines have been evaluated for their anti-proliferative activity against various cancer cell lines, demonstrating the potential of such compounds in anticancer drug development (Sucharitha et al., 2021).

- The structural analogues 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole have been explored for their cytotoxic properties, further underlining the relevance of such compounds in medicinal chemistry (Gündoğdu et al., 2017).

作用機序

Target of Action

The primary target of 3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other cellular processes, including DNA replication and protein synthesis, which are dependent on the cell cycle .

Pharmacokinetics

Similar compounds have been found to have suitable pharmacokinetic properties

Result of Action

The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This can lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .

特性

IUPAC Name |

8-(4-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNHWBDLFHNLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

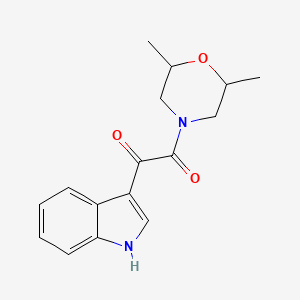

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010773.png)

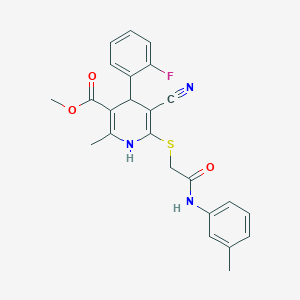

![4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile](/img/structure/B3010779.png)

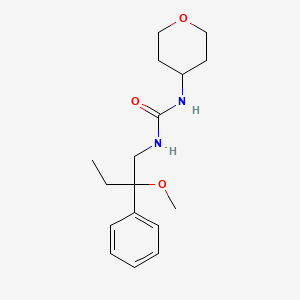

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3010780.png)

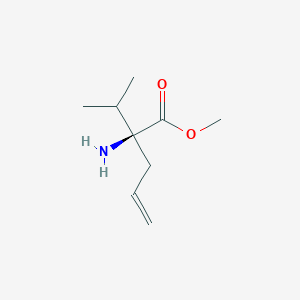

![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B3010781.png)

![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3010788.png)

![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)

![3-(3-chlorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010794.png)

![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B3010795.png)